Physicochemical Properties of Lumefantrine: An In-depth Technical Guide for Research and Development
Physicochemical Properties of Lumefantrine: An In-depth Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumefantrine is a crucial antimalarial agent, belonging to the aryl-aminoalcohol class of drugs. It is a synthetic fluorine derivative that is highly effective against erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. A core component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine, its efficacy is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of lumefantrine, offering detailed experimental protocols and insights relevant to drug discovery, formulation development, and clinical pharmacology. Understanding these properties is paramount for optimizing its therapeutic performance, particularly in overcoming challenges associated with its poor aqueous solubility and variable bioavailability.
Core Physicochemical Properties
The therapeutic efficacy and biopharmaceutical behavior of lumefantrine are governed by its fundamental physicochemical properties. These include its solubility, melting point, ionization constant (pKa), and lipophilicity (logP). A summary of these properties is presented below, followed by detailed discussions and experimental methodologies.
Table 1: Summary of Quantitative Physicochemical Data for Lumefantrine
| Property | Value | Reference(s) |
| Melting Point | 128-131 °C | [1] |
| pKa | 9.35 | [1] |
| LogP | 2.29 - 3.52 | [1] |
| Aqueous Solubility | Practically insoluble (0.002%) | [1] |
| Solubility in Organic Solvents | ||
| - Chloroform | Soluble (7.5%) | [1] |
| - Dichloromethane | Soluble (7.5%) | [1] |
| - Acetonitrile | Very slightly soluble (0.013%) | [1] |
Detailed Physicochemical Characterization
Solubility
Lumefantrine is a highly lipophilic molecule, a characteristic that contributes to its poor solubility in aqueous media. This low aqueous solubility is a significant challenge in formulation development, as it can limit the drug's dissolution rate and, consequently, its oral bioavailability. The solubility of lumefantrine has been determined in various solvents, highlighting its preference for non-polar and aprotic organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the determination of the equilibrium solubility of lumefantrine in a given solvent, a fundamental parameter for pre-formulation studies.
Materials:
-
Lumefantrine powder
-
Selected solvent (e.g., water, phosphate buffer pH 7.4, chloroform)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of lumefantrine powder to a series of scintillation vials containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the undissolved solid settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of lumefantrine in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of lumefantrine in the solvent, expressed in mg/mL or µg/mL, taking into account the dilution factor.
-
Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity.
Experimental Protocol: Melting Point Determination (Capillary Method - USP <741>)
This protocol describes the determination of the melting point of lumefantrine using the capillary method as per the United States Pharmacopeia (USP).[2][3][4][5]
Materials:
-
Lumefantrine powder, finely pulverized and dried
-
Melting point apparatus
-
Capillary tubes (closed at one end)
Procedure:
-
Sample Preparation:
-
Introduce a small amount of the finely powdered and dried lumefantrine into a capillary tube.
-
Compact the powder by tapping the tube gently on a hard surface to form a column of 2.5-3.5 mm in height.[6]
-
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. For a substance with a known melting range, the temperature can be raised quickly to about 5 °C below the expected melting point.[6]
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance is first observed to melt (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a drug at different physiological pH values. Lumefantrine is a weakly basic compound.[1]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol details the determination of the pKa of lumefantrine using potentiometric titration.[7][8][9][10]
Materials:
-
Lumefantrine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Methanol or another suitable co-solvent for dissolving lumefantrine
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of lumefantrine and dissolve it in a suitable co-solvent (e.g., methanol) due to its poor aqueous solubility.
-
Add a known volume of standardized HCl to protonate the basic lumefantrine.
-
Add water and KCl to achieve a desired final volume and ionic strength.
-
-
Titration:
-
Immerse the calibrated pH electrode and the tip of the burette into the sample solution.
-
Stir the solution gently.
-
Titrate the solution by adding small, incremental volumes of the standardized NaOH solution.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa can be determined from the titration curve. The pH at the half-equivalence point (the point at which half of the protonated lumefantrine has been neutralized) is equal to the pKa.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Lipophilicity (LogP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to partition between an oily and an aqueous phase. It is a critical parameter for predicting drug absorption, distribution, and membrane permeability.
Experimental Protocol: LogP Determination (Shake-Flask Method)
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP) of lumefantrine.[11][12][13][14]
Materials:
-
Lumefantrine
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.
-
-
Partitioning:
-
Dissolve a known amount of lumefantrine in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of the other phase to a separatory funnel or centrifuge tube.
-
Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the lumefantrine between the two phases.
-
-
Phase Separation:
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of lumefantrine in each phase using a suitable analytical method.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of lumefantrine in the n-octanol phase to its concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient: LogP = log([Lumefantrine]octanol / [Lumefantrine]aqueous).
-
Polymorphism and Stability
The solid-state properties of an active pharmaceutical ingredient (API), including its crystalline form (polymorphism), can significantly impact its physical and chemical stability, as well as its dissolution and bioavailability.
Polymorphism:
While some sources suggest lumefantrine has not been reported to exhibit polymorphism, solid-state characterization studies are crucial during drug development.[1][15][16][17] Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing different crystalline forms. DSC can reveal different melting points and phase transitions, while PXRD provides a unique diffraction pattern for each crystalline structure.[15][16][17]
Stability:
Lumefantrine is generally stable under normal storage conditions. However, like any pharmaceutical compound, it can be susceptible to degradation under stress conditions such as high temperature, humidity, and light. Stability studies are a critical component of drug development to establish appropriate storage conditions and shelf-life.
Strategies for Solubility Enhancement
Given the poor aqueous solubility of lumefantrine, various formulation strategies have been explored to enhance its dissolution and bioavailability. One of the most successful approaches is the development of solid dispersions .[18][19][20][21][22][23]
In a solid dispersion, the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, at the molecular level. This can lead to the drug being in an amorphous state, which has a higher apparent solubility and faster dissolution rate compared to its crystalline form. Common techniques for preparing lumefantrine solid dispersions include solvent evaporation and spray drying.
Visualizations
Metabolic Pathway of Lumefantrine
Lumefantrine is primarily metabolized in the liver by the cytochrome P450 enzyme, CYP3A4.[24][25][26][27] The major metabolic pathway involves the N-debutylation of the butylamine side chain to form the active metabolite, desbutyl-lumefantrine.
Caption: Phase I metabolism of lumefantrine by CYP3A4.
Experimental Workflow for Physicochemical Characterization
The physicochemical characterization of a new drug candidate like lumefantrine follows a logical workflow to gather essential data for downstream development.
Caption: A typical workflow for physicochemical characterization.
Conclusion
The physicochemical properties of lumefantrine, particularly its high lipophilicity and low aqueous solubility, are defining characteristics that present both therapeutic advantages and formulation challenges. A thorough understanding of these properties, obtained through rigorous experimental evaluation as outlined in this guide, is essential for the rational development of effective and bioavailable lumefantrine-based therapies. Continued research into novel formulation strategies, such as solid dispersions, holds the key to unlocking the full therapeutic potential of this vital antimalarial agent.
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